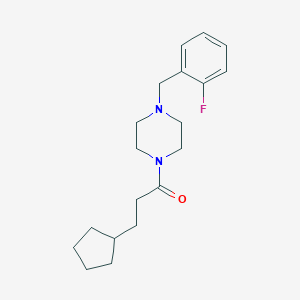
1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, commonly known as CPP-115, is a novel drug that has been gaining attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain function.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, which is responsible for the breakdown of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain, which can help to reduce seizures and improve brain function. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, dopamine, and serotonin, which can help to reduce seizures and improve mood and behavior. Additionally, CPP-115 has been shown to have a positive effect on cognitive function, including memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its high potency and selectivity for 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, making it an ideal compound for scientific research. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant side effects observed. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on CPP-115. One area of focus is the potential use of CPP-115 in the treatment of addiction, anxiety, and depression. Additionally, further research is needed to investigate the potential use of CPP-115 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of focus is the development of new and improved synthesis methods for CPP-115, which could help to increase yields and reduce costs. Finally, more research is needed to investigate the long-term safety and efficacy of CPP-115 in humans.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 2-fluorobenzyl bromide in the presence of a base. The resulting product is then purified by column chromatography to obtain pure CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, which can help to reduce seizures in epilepsy patients. CPP-115 has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, CPP-115 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine |
|---|---|
Molekularformel |
C19H27FN2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-cyclopentyl-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H27FN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
InChI-Schlüssel |
DMSFVSOKMGQAIJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Kanonische SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)